molecular formula C20H24N2O2 B5163137 N-(3,5-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide

N-(3,5-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide

Cat. No.: B5163137
M. Wt: 324.4 g/mol
InChI Key: FISJVMUYZLBWPX-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide is a synthetic organic compound characterized by the presence of a benzamide core structure substituted with a 3,5-dimethylphenyl group and a morpholin-4-ylmethyl group

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15-11-16(2)13-19(12-15)21-20(23)18-5-3-17(4-6-18)14-22-7-9-24-10-8-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISJVMUYZLBWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 4-(morpholin-4-ylmethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.

    Coupling Reaction: The acid chloride is then reacted with 3,5-dimethylaniline in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-4-(piperidin-4-ylmethyl)benzamide
  • N-(3,5-dimethylphenyl)-4-(pyrrolidin-4-ylmethyl)benzamide
  • N-(3,5-dimethylphenyl)-4-(azepan-4-ylmethyl)benzamide

Uniqueness

N-(3,5-dimethylphenyl)-4-(morpholin-4-ylmethyl)benzamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and biological activities compared to its analogs. The morpholine ring can enhance solubility and bioavailability, making it a valuable scaffold in drug design and development.

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